4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol
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Overview
Description
4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol typically involves multiple steps, including the formation of the piperidine, oxadiazole, and pyrazine rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazines: These compounds share the oxadiazole and pyrazine rings and have similar properties and applications.
Piperidine Derivatives: Compounds with a piperidine ring that exhibit a wide range of biological activities and are used in drug development.
Uniqueness
4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[[(5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-3-8-17(24,9-4-2)12-18-15-16(23-10-6-5-7-11-23)20-14-13(19-15)21-25-22-14/h3-4,24H,1-2,5-12H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQJPISWZDAKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CNC1=NC2=NON=C2N=C1N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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